Phenyl isopropyl sulfone
Overview
Description
Phenyl isopropyl sulfone is an organic compound characterized by the presence of a phenyl group attached to an isopropyl sulfone moiety. This compound is notable for its stability and versatility in various chemical reactions, making it a valuable substance in both research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: Phenyl isopropyl sulfone can be synthesized through several methods. One common approach involves the sulfonation of isopropylbenzene (cumene) using sulfur trioxide or chlorosulfonic acid, followed by oxidation to form the sulfone. The reaction typically proceeds under controlled temperatures to prevent over-oxidation and ensure high yield.
Industrial Production Methods: In industrial settings, this compound is often produced via catalytic processes that enhance efficiency and scalability. Catalysts such as palladium or platinum are used to facilitate the sulfonation and subsequent oxidation steps. The process is optimized to minimize by-products and maximize the purity of the final product.
Chemical Reactions Analysis
Types of Reactions: Phenyl isopropyl sulfone undergoes various chemical reactions, including:
Oxidation: It can be further oxidized to form sulfoxides or sulfones with higher oxidation states.
Reduction: Reduction reactions can convert the sulfone back to sulfides or thiols under specific conditions.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or peracids are commonly used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are effective.
Substitution: Conditions typically involve the use of Lewis acids or bases to facilitate the reaction.
Major Products:
Oxidation: Phenyl isopropyl sulfoxide or higher sulfones.
Reduction: Phenyl isopropyl sulfide or thiol derivatives.
Substitution: Various substituted phenyl isopropyl sulfones depending on the electrophile used.
Scientific Research Applications
Phenyl isopropyl sulfone has a wide range of applications in scientific research:
Chemistry: It serves as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic transformations.
Biology: Its derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing into its use as a building block for pharmaceuticals, particularly in the development of drugs targeting specific enzymes or receptors.
Industry: It is used in the manufacture of polymers, resins, and other materials requiring stable sulfone linkages.
Mechanism of Action
The mechanism by which phenyl isopropyl sulfone exerts its effects depends on the specific application. In chemical reactions, it acts as a stable intermediate that can undergo further transformations. In biological systems, its derivatives may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions.
Comparison with Similar Compounds
Phenyl isopropyl sulfone can be compared with other sulfones such as:
Methyl phenyl sulfone: Similar in structure but with a methyl group instead of an isopropyl group, leading to different reactivity and applications.
Ethyl phenyl sulfone: Another similar compound with an ethyl group, offering different physical and chemical properties.
Diphenyl sulfone: Contains two phenyl groups, making it more rigid and less reactive in certain contexts.
Uniqueness: this compound is unique due to its balance of stability and reactivity, making it suitable for a wide range of applications from synthetic chemistry to industrial processes.
Properties
IUPAC Name |
propan-2-ylsulfonylbenzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12O2S/c1-8(2)12(10,11)9-6-4-3-5-7-9/h3-8H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IJTSQCOXRMHSCS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)S(=O)(=O)C1=CC=CC=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40195181 | |
Record name | Benzene, ((1-methylethyl)sulfonyl)- (9CI) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40195181 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
184.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
4238-09-9 | |
Record name | [(1-Methylethyl)sulfonyl]benzene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=4238-09-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Sulfone, isopropyl phenyl | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004238099 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Benzene, ((1-methylethyl)sulfonyl)- (9CI) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40195181 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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